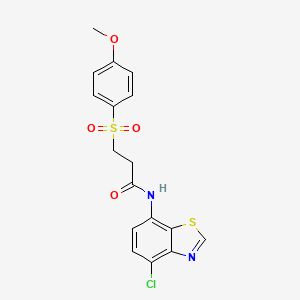

N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxybenzenesulfonyl)propanamide

Description

N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxybenzenesulfonyl)propanamide is a synthetic organic compound featuring a benzothiazole core substituted with a chlorine atom at the 4-position and a propanamide side chain linked to a 4-methoxybenzenesulfonyl group. The benzothiazole moiety is a heterocyclic aromatic system known for its role in medicinal chemistry, particularly in antimicrobial, antitumor, and anti-inflammatory agents .

Properties

IUPAC Name |

N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxyphenyl)sulfonylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClN2O4S2/c1-24-11-2-4-12(5-3-11)26(22,23)9-8-15(21)20-14-7-6-13(18)16-17(14)25-10-19-16/h2-7,10H,8-9H2,1H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXEXZIMSIJGBAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClN2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxybenzenesulfonyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the benzo[d]thiazole core, which can be synthesized through the cyclization of o-aminothiophenol with a suitable carboxylic acid derivative. The chlorination of the benzo[d]thiazole ring can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

The next step involves the introduction of the methoxyphenyl sulfonyl group. This can be done through a sulfonylation reaction using methoxybenzenesulfonyl chloride in the presence of a base like triethylamine. The final step is the formation of the propanamide linkage, which can be accomplished through an amidation reaction using a suitable amine and coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to multi-kilogram quantities. Purification steps such as recrystallization or chromatography would be essential to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxybenzenesulfonyl)propanamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or sodium borohydride.

Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas over palladium catalyst or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products

Oxidation: Formation of hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxybenzenesulfonyl)propanamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.

Medicine: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific molecular targets involved in cell proliferation.

Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxybenzenesulfonyl)propanamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The benzo[d]thiazole core can interact with the active site of enzymes, while the sulfonyl group can form hydrogen bonds with amino acid residues, stabilizing the compound-enzyme complex. This interaction can lead to the inhibition of enzyme activity, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with derivatives reported in the Molecules (2011) study , particularly those containing chlorinated aromatic systems and sulfonyl/hydroxamic acid functionalities.

Table 1: Structural and Functional Group Comparison

Key Observations:

The 4-chloro substituent is conserved across all compounds, suggesting a role in electronic modulation or steric effects.

Functional Group Impact :

- Sulfonamide vs. Hydroxamic Acid : The target compound’s sulfonamide group is less acidic than the hydroxamic acid (-CONHOH) in compounds 6–10, which are potent metal chelators. This difference may limit the target compound’s utility in metalloenzyme inhibition but enhance metabolic stability .

- Methoxy Group : The 4-methoxybenzenesulfonyl moiety in the target compound could improve solubility relative to the hydrophobic cyclohexyl/cyclopropane groups in compounds 6–10 .

Bioactivity Implications: Compounds 6–10 demonstrated antioxidant activity in DPPH and β-carotene assays, attributed to their hydroxamic acid groups’ radical-scavenging capacity . The target compound’s sulfonamide group lacks this functionality, suggesting divergent applications (e.g., enzyme inhibition rather than antioxidant activity).

Biological Activity

N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxybenzenesulfonyl)propanamide is a synthetic compound that has garnered attention in recent years for its potential biological activities. This article delves into the compound's biological activity, including its antibacterial and antifungal properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The compound features a benzothiazole moiety, which is known for its diverse biological activities. The specific structural components include:

- Benzothiazole ring : Contributes to the compound's interaction with biological targets.

- Chloro substituent : Enhances the lipophilicity and potentially the bioactivity.

- Methoxybenzenesulfonyl group : May influence solubility and binding affinity.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance:

| Compound | Bacteria Tested | Concentration (mg/L) | Inhibition Rate (%) | Mechanism |

|---|---|---|---|---|

| 1 | Xanthomonas oryzae | 47.6 | 52.4 | Up-regulates Succinate dehydrogenase (SDH) |

| 2 | Ralstonia solanacearum | 100 | 71.6 | Alters cell morphology and inhibits biofilm formation |

These results suggest that modifications in the chemical structure can significantly enhance antibacterial efficacy. The introduction of electron-withdrawing groups like chloro and methoxy has been shown to improve activity against various bacterial strains .

Antifungal Activity

The compound's antifungal properties have also been explored. In vitro studies indicate that similar benzothiazole derivatives exhibit significant inhibition against fungal pathogens:

| Compound | Fungi Tested | Concentration (mg/L) | Inhibition Rate (%) |

|---|---|---|---|

| 19 | B. cinerea | 1.4 | 88.9 |

| 20 | Rhizoctonia solani | 50 | 92 |

These findings underline the potential of benzothiazole derivatives in agricultural applications as fungicides .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial and fungal metabolism.

- Disruption of Membrane Integrity : Similar compounds have been shown to disrupt microbial cell membranes, leading to cell lysis.

- Alteration of Gene Expression : By up-regulating specific metabolic pathways, these compounds can inhibit reproduction and growth in target microorganisms .

Case Study 1: Antibacterial Efficacy

In a study focusing on bacterial pathogens affecting crops, this compound demonstrated an inhibition rate of over 50% against Xanthomonas oryzae, a significant pathogen in rice cultivation. The study emphasized the importance of structural modifications in enhancing antibacterial properties .

Case Study 2: Agricultural Application

Another investigation assessed the efficacy of this compound as a fungicide in agricultural settings. Results indicated that at optimal concentrations, it could reduce fungal infection rates significantly, suggesting its viability as a plant protectant .

Q & A

Q. What are the optimal synthetic routes and purification strategies for synthesizing N-(4-chloro-1,3-benzothiazol-7-yl)-3-(4-methoxybenzenesulfonyl)propanamide?

- Methodological Answer : The compound is synthesized via multi-step organic reactions, typically involving amide bond formation between the benzothiazole and sulfonylpropanamide moieties. Key steps include:

- Coupling Reactions : Use of coupling agents like EDCI/HOBt under anhydrous conditions at 0–25°C to minimize side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction efficiency .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/water) yield >95% purity. Monitor purity via TLC and HPLC .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., chloro, methoxy groups) and amide bond integrity. Aromatic protons in benzothiazole appear as distinct doublets (δ 7.2–8.1 ppm) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]+ at m/z 453.02) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) .

Q. How can researchers design initial biological activity screens for this compound?

- Methodological Answer :

- In Vitro Assays : Prioritize enzyme/receptor binding assays (e.g., kinase inhibition) and cytotoxicity screens (MTT assay) against cancer cell lines (IC50 determination) .

- Positive Controls : Compare activity to known benzothiazole derivatives (e.g., antitumor agent analogues) .

- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) to establish potency thresholds .

Q. What crystallographic tools are recommended for structural analysis?

- Methodological Answer :

- Single-Crystal X-Ray Diffraction : Use SHELX for structure refinement; SHELXL handles small-molecule data with high resolution (<1.0 Å) .

- ORTEP-3 : Generate thermal ellipsoid plots to visualize bond angles and torsional strain in the benzothiazole-sulfonamide core .

Q. How do solubility and stability vary under different experimental conditions?

- Methodological Answer :

- Solubility : Test in DMSO (stock solutions), PBS (pH 7.4), and cell culture media. Poor aqueous solubility may require formulation with cyclodextrins .

- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. The sulfonamide group may hydrolyze under acidic conditions (pH <3) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

- Methodological Answer :

- Substituent Modifications : Replace the 4-chloro group with fluoro or methoxy to alter electron-withdrawing effects. Analogues with 4-fluorophenylacetamide show enhanced anticancer activity .

- Bioisosteres : Replace the methoxybenzenesulfonyl group with methylsulfonyl to improve metabolic stability .

- Activity Cliffs : Use combinatorial libraries to test substituent combinations (e.g., halogen + alkyl chains) .

Q. How should researchers resolve contradictions in biological activity data across assays?

- Methodological Answer :

- Assay Validation : Ensure consistency in cell lines (e.g., HepG2 vs. MCF-7) and incubation times (24–72 hrs) .

- Off-Target Profiling : Screen against unrelated targets (e.g., GPCRs) to identify non-specific binding .

- Statistical Analysis : Apply ANOVA with post-hoc tests (Tukey’s HSD) to compare replicates and identify outliers .

Q. What computational strategies predict target interactions and binding modes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with kinases (e.g., EGFR). The benzothiazole core may occupy ATP-binding pockets .

- MD Simulations : GROMACS runs (100 ns) assess stability of ligand-receptor complexes. Monitor RMSD (<2.0 Å) for stable binding .

- QSAR Models : Build 2D/3D descriptors (e.g., logP, polar surface area) to correlate structural features with IC50 values .

Q. What strategies improve pharmacokinetic properties like metabolic stability?

- Methodological Answer :

- Metabolite Identification : Incubate with liver microsomes (human/rat) and analyze via LC-MS/MS. Methoxy groups may undergo demethylation .

- Prodrug Design : Mask sulfonamide as ester prodrugs to enhance oral bioavailability .

- CYP Inhibition Assays : Test against CYP3A4/2D6 to assess drug-drug interaction risks .

Q. Which in vivo models are suitable for evaluating neurological effects?

- Methodological Answer :

- Rodent Seizure Models : Use pentylenetetrazole (PTZ)-induced seizures to test anticonvulsant activity (dose: 10–50 mg/kg i.p.) .

- Neuroprotection Assays : Induce oxidative stress in SH-SY5Y cells with H2O2 and measure viability via LDH release .

- BBB Permeability : Conduct in situ perfusion in rats; logBB >0.3 indicates CNS penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.